molecular formula C24H21BrN4O2S B5386937 6-[5-(4-Bromophenyl)-2-furyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

6-[5-(4-Bromophenyl)-2-furyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B5386937
M. Wt: 509.4 g/mol
InChI Key: NKTUFDUBLSSYQV-UHFFFAOYSA-N
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Description

6-[5-(4-Bromophenyl)-2-furyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a furyl group, and a butylsulfanyl group

Preparation Methods

The synthesis of 6-[5-(4-Bromophenyl)-2-furyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the bromophenyl and furyl intermediates, followed by their coupling under specific reaction conditions. The final step involves the introduction of the butylsulfanyl group to complete the synthesis. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

6-[5-(4-Bromophenyl)-2-furyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.

    Addition: The furyl group can participate in addition reactions with electrophiles, forming addition products.

Scientific Research Applications

6-[5-(4-Bromophenyl)-2-furyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-[5-(4-Bromophenyl)-2-furyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

6-[5-(4-Bromophenyl)-2-furyl]-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine can be compared with other similar compounds, such as:

    6-[5-(4-Bromophenyl)-2-furyl]-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: This compound has a propylthio group instead of a butylsulfanyl group, which may result in different chemical and biological properties.

    6-[5-(4-Bromophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-[5-(4-bromophenyl)furan-2-yl]-3-butylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN4O2S/c1-2-3-14-32-24-27-23-21(28-29-24)17-6-4-5-7-18(17)26-22(31-23)20-13-12-19(30-20)15-8-10-16(25)11-9-15/h4-13,22,26H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTUFDUBLSSYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(O4)C5=CC=C(C=C5)Br)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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